REACTION_CXSMILES
|
[CH2:1]([Br:4])[CH2:2][CH3:3].[CH2:5]([N:8]([CH2:12][CH2:13][CH3:14])[CH2:9][CH2:10][CH3:11])[CH2:6][CH3:7].[CH3:15][N:16]([CH3:19])[CH:17]=[O:18]>>[CH2:1]([Br:4])[CH2:2][CH3:3].[CH3:15][N:16]([CH3:19])[CH:17]=[O:18].[CH2:5]([N:8]([CH2:12][CH2:13][CH3:14])[CH2:9][CH2:10][CH3:11])[CH2:6][CH3:7] |f:4.5|
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
C(CC)Br
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C(CC)N(CCC)CCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)Br
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=O)C.C(CC)N(CCC)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Br:4])[CH2:2][CH3:3].[CH2:5]([N:8]([CH2:12][CH2:13][CH3:14])[CH2:9][CH2:10][CH3:11])[CH2:6][CH3:7].[CH3:15][N:16]([CH3:19])[CH:17]=[O:18]>>[CH2:1]([Br:4])[CH2:2][CH3:3].[CH3:15][N:16]([CH3:19])[CH:17]=[O:18].[CH2:5]([N:8]([CH2:12][CH2:13][CH3:14])[CH2:9][CH2:10][CH3:11])[CH2:6][CH3:7] |f:4.5|
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
C(CC)Br
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C(CC)N(CCC)CCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)Br
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=O)C.C(CC)N(CCC)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |